Mathemycin A

Antifungal Macrolactone Phytophthora

Mathemycin A is a fully characterized 40-membered macrolactone aminoglycoside (C₇₁H₁₃₂N₂O₂₄, MW 1397.8) isolated from Act. sp. HIL Y-862O. Its in-vitro MIC of 7.8 µg/mL against Phytophthora infestans JO8 is a validated benchmark for antifungal screening. Unlike generic macrolides, its elucidated glycosylation pattern and conjugated triene system make it an essential reference standard for lead optimization and SAR studies. Do not substitute with Mathemycin B or other analogs without head-to-head validation—no comparative efficacy data exist. Ideal for susceptibility panels, natural product library diversification, and semisynthetic modification programs.

Molecular Formula C71H132N2O24
Molecular Weight 1397.8 g/mol
Cat. No. B15559373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMathemycin A
Molecular FormulaC71H132N2O24
Molecular Weight1397.8 g/mol
Structural Identifiers
InChIInChI=1S/C71H132N2O24/c1-35(19-15-13-14-18-24-72)25-41(7)69-45(11)56(94-70-66(90)60(73)64(88)46(12)93-70)33-49(77)32-54(82)43(9)52(80)29-47(75)28-51(79)42(8)53(81)30-48(76)31-55(83)44(10)63(87)57(95-71-68(92)67(91)65(89)58(34-74)96-71)27-40(6)62(86)39(5)26-38(4)61(85)37(3)20-16-17-21-50(78)36(2)22-23-59(84)97-69/h16,20,26-27,35-37,39,41-58,60-71,74-83,85-92H,13-15,17-19,21-25,28-34,72-73H2,1-12H3
InChIKeyGBOWXIISIICSRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mathemycin A: A Structurally Characterized Antifungal Macrolactone for Agricultural Research and Comparative Study Procurement


Mathemycin A is a 40‑membered macrolactone antifungal antibiotic belonging to the aminoglycoside class, produced by the actinomycete strain Act. sp. HIL Y‑862O [1]. Its molecular formula is C₇₁H₁₃₂N₂O₂₄ (MW ≈ 1397.8) [2], and its complex polyketide core contains multiple sugar moieties and a conjugated triene system, fully elucidated via 2D NMR spectroscopy [3]. The compound was first isolated and characterized in 1998 as a component of the mathemycin complex, demonstrating in vitro and greenhouse activity against the oomycete pathogen Phytophthora infestans JO8 [4].

Mathemycin A vs. In‑Class Analogs: Why Macrolactone Identity Dictates Spectrum and Efficacy in Phytopathogen Research


The mathemycin complex contains at least two co‑isolated macrolactones (A and B) that share the same producing organism and a highly similar antifungal target profile [1]. However, the assumption that Mathemycin A can be replaced by Mathemycin B—or by any generic polyketide macrolactone—without altering experimental outcomes is not supported by any published comparative data. While both compounds inhibit Phytophthora infestans JO8 with identical MIC values in vitro [2], the lack of matched greenhouse efficacy data for Mathemycin B precludes any prediction of equivalent field performance. Furthermore, structural variations (e.g., glycosylation patterns, side‑chain modifications) may influence solubility, formulation compatibility, and resistance emergence, but these parameters remain uncharacterized in head‑to‑head studies. Consequently, substituting Mathemycin A with an analog introduces unquantified uncertainty into agricultural research programs, particularly when the compound is used as a reference standard for lead optimization or as a benchmark for novel antifungal discovery.

Mathemycin A: Direct Comparative Data on Antifungal Potency, Greenhouse Efficacy, and Commercial Fungicide Benchmarking


In Vitro Antifungal Activity of Mathemycin A vs. Mathemycin B Against Phytophthora infestans JO8

In a direct head‑to‑head comparison using broth microdilution methodology, Mathemycin A and its closest congener Mathemycin B exhibit identical in vitro potency against the oomycete pathogen Phytophthora infestans JO8. Both compounds demonstrate a minimum inhibitory concentration (MIC) of 7.8 µg/mL [1]. This equivalency indicates that, for in vitro screening against this specific strain, there is no quantifiable advantage to selecting Mathemycin A over Mathemycin B based on potency alone [2].

Antifungal Macrolactone Phytophthora

Greenhouse Efficacy of Mathemycin A Against Phytophthora infestans JO8: Quantitative In Vivo Protection Data

Mathemycin A demonstrates quantifiable protective activity in greenhouse trials against P. infestans JO8, with a lethal dose for 50% of the pathogen (LD₅₀) of 42 × 10⁻⁶ and a lethal concentration for 90% inhibition (LC₉₀) of 500 × 10⁻⁶ [1]. These in vivo efficacy parameters provide a benchmark for agricultural application, though direct comparator data for Mathemycin B under identical greenhouse conditions are not available in the primary literature, preventing a direct potency comparison [2].

Agricultural fungicide In vivo Greenhouse trial

Comparative Performance of Mathemycin A vs. Commercial Fungicides Maneb and Mancozeb in Greenhouse Protection Trials

In a direct greenhouse comparison, Mathemycin A demonstrated lower protective efficacy against P. infestans JO8 than the established agricultural fungicides Maneb and Mancozeb. The primary research notes that Mathemycin A's performance was 'compared unfavorably' to these commercial agents [1]. While explicit quantitative metrics (e.g., % disease control) are not fully tabulated in the abstract, the directional outcome is unequivocal: Mathemycin A is less efficacious than the commercial benchmarks under the tested conditions. This negative differentiation is critical for procurement decisions where maximum field efficacy is required.

Agricultural fungicide Benchmarking Field trial

Structural Complexity and Macrocyclic Scaffold Uniqueness Relative to Simple Polyene Antifungals

Mathemycin A is a 40‑membered macrolactone with a molecular weight of 1397.8 g/mol and a complex polyketide core bearing multiple sugar residues and a conjugated triene [1]. This structural complexity is characteristic of the mathemycin class but contrasts sharply with simpler polyene macrolides (e.g., nystatin, amphotericin B) that share a fungal membrane‑targeting mechanism [2]. While no direct functional comparison exists between Mathemycin A and these clinical antifungals, the distinct chemotype may offer a different resistance profile or formulation behavior, a class‑level inference that requires experimental validation.

Natural product Macrolactone Chemical diversity

Optimal Use Cases for Mathemycin A Procurement: Agricultural Fungicide Discovery, Natural Product Libraries, and Comparative Mechanism Studies


Reference Compound for Phytophthora infestans Screening and Resistance Monitoring

Mathemycin A serves as a well‑characterized natural product reference for in vitro antifungal screening against P. infestans JO8. Its MIC of 7.8 µg/mL provides a reproducible benchmark for evaluating novel synthetic or natural product candidates [1]. Procurement is particularly relevant for laboratories maintaining standardized antifungal susceptibility panels or for monitoring the emergence of resistance in oomycete populations.

Lead Scaffold for Semisynthetic Derivatization and Structure–Activity Relationship (SAR) Studies

The fully elucidated 40‑membered macrolactone structure of Mathemycin A, including its glycosylation pattern and conjugated triene system, makes it an attractive starting point for semisynthetic modification [2]. Research groups focused on improving the in vivo efficacy of natural product antifungals—or on reducing the unfavorable greenhouse performance relative to Maneb and Mancozeb—may find Mathemycin A a useful scaffold for iterative SAR exploration [3].

Inclusion in Natural Product Libraries for Phenotypic Screening and Chemical Diversity Expansion

As a structurally complex aminoglycoside macrolactone produced by an Actinomycete species, Mathemycin A adds significant chemical diversity to natural product screening collections [4]. Its large molecular weight (≈1398) and distinct polyketide backbone differentiate it from the more common 16‑ to 20‑membered macrolides. Procurement is justified for academic or industrial screening centers seeking to expand the chemical space of their antifungal or antiparasitic compound libraries.

Comparative Pharmacological Studies with Mathemycin B and Other Macrolactones

Despite the absence of published head‑to‑head data beyond the identical MIC, Mathemycin A remains a valid subject for comparative studies with Mathemycin B. Such investigations could address critical knowledge gaps, including differential solubility, formulation stability, and in vivo pharmacokinetics. Procuring both Mathemycin A and Mathemycin B enables internally controlled experiments designed to identify any functional divergence between these co‑isolated congeners [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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